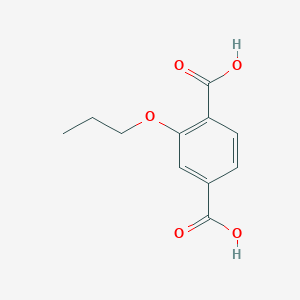
2-Propoxyterephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxyterephthalic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxyterephthalic acid typically involves the esterification of terephthalic acid with propanol, followed by hydrolysis. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. detailed industrial methods specific to this compound are not widely documented, indicating that its production may still be primarily at the research and development stage.
Chemical Reactions Analysis
Types of Reactions
2-Propoxyterephthalic acid can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a carboxylic acid group, resulting in terephthalic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the propoxy group under appropriate conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: 2-Propoxybenzyl alcohol.
Substitution: Various substituted terephthalic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: Its derivatives can be used in the production of polymers and advanced materials with specific properties.
Biology and Medicine: It may serve as a precursor for the synthesis of biologically active compounds or as a probe in biochemical studies.
Industry: Its potential use in the production of high-performance materials and specialty chemicals is being explored.
Mechanism of Action
The mechanism by which 2-Propoxyterephthalic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved in its reactions are determined by the nature of the functional groups present and the conditions under which the reactions are carried out.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic acid: Another isomer, used in the production of plasticizers and resins.
Uniqueness
2-Propoxyterephthalic acid is unique due to the presence of the propoxy group, which imparts different chemical and physical properties compared to its parent compound, terephthalic acid
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-propoxyterephthalic acid |
InChI |
InChI=1S/C11H12O5/c1-2-5-16-9-6-7(10(12)13)3-4-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
QBZXMULQHGRHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


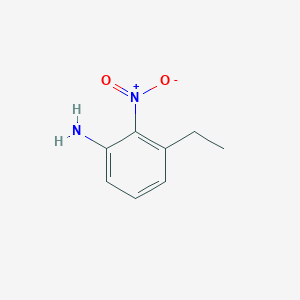
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)

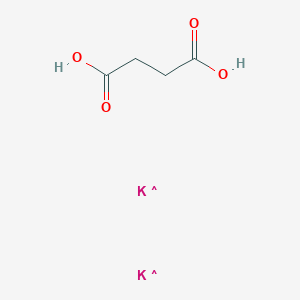
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)

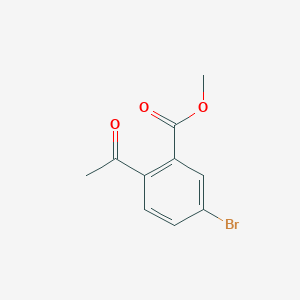
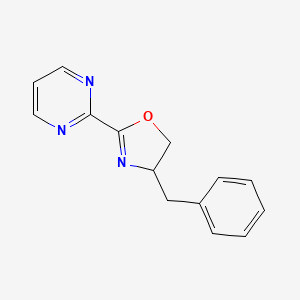
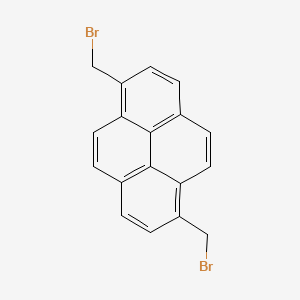
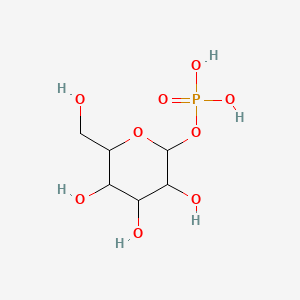
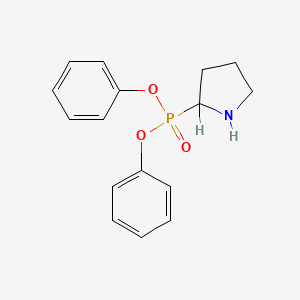
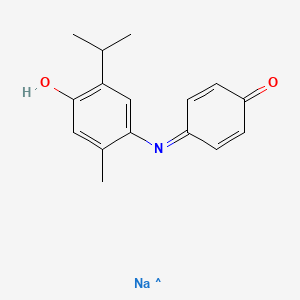
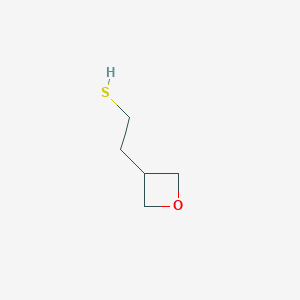
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
